molecular formula C17H22N2O2 B1379343 1'-Benzyl-[1,4'-bipiperidine]-2,6-dione CAS No. 1795487-47-6

1'-Benzyl-[1,4'-bipiperidine]-2,6-dione

Cat. No. B1379343
CAS RN: 1795487-47-6
M. Wt: 286.37 g/mol
InChI Key: ZSFJBTKOSMNOIK-UHFFFAOYSA-N
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Description

“1’-Benzyl-[1,4’-bipiperidine]-2,6-dione” is a chemical compound. It is used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .


Synthesis Analysis

Piperidones, such as “1’-Benzyl-[1,4’-bipiperidine]-2,6-dione”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and the resulting piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .


Molecular Structure Analysis

The molecular formula of “1’-Benzyl-[1,4’-bipiperidine]-2,6-dione” is C17H26N2. Its average mass is 258.402 Da and its monoisotopic mass is 258.209595 Da .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Evaluation Against Viruses and Bacteria :
    • A series of derivatives of 3-phenylpiperidine-2,6-dione, including benzyl derivatives, were synthesized and investigated for their in vitro activity against HIV-1 and other viruses, showing moderate protection against CVB-2 and HSV-1. Additionally, these derivatives exhibited antibacterial and antifungal activity (Bielenica et al., 2011).

Material Science and Chemistry Applications

  • Corrosion Inhibition :
    • New compounds, including derivatives of 1-benzyl-3,3-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, demonstrated effective inhibition properties for mild steel corrosion in acidic solution. This finding is significant in the field of materials chemistry and corrosion science (Chafiq et al., 2020).

Applications in Organic Synthesis

  • Intermediate in Organic Synthesis :

    • The compound has been used as an intermediate in the synthesis of biologically important compounds, as demonstrated in the synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione from Baylis-Hillman adducts. This highlights its role in facilitating complex organic transformations (Lee et al., 2006).
  • Stereochemical Analysis in Organic Reactions :

    • Research has been conducted on the stereoselective reduction of derivatives like 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, providing insights into the mechanisms of stereochemical control in organic synthesis (Jumali et al., 2017).
  • Synthesis of Pharmaceutical Compounds :

    • Its derivatives have been explored in the synthesis of pharmaceutical compounds, such as human A(3) adenosine receptor antagonists, indicating potential applications in drug development (Priego et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withAcetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1’-Benzyl-[1,4’-bipiperidine]-2,6-dione .

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16-7-4-8-17(21)19(16)15-9-11-18(12-10-15)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFJBTKOSMNOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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